Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-
Description
Structure and Synthesis
The compound “Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-” features a central methanediamine core (NH₂-CH₂-NH₂) substituted with three 2-nitrophenyl groups. Two of these groups are attached via methylene bridges to the nitrogen atoms (N,N'-bis[(2-nitrophenyl)methylene]), while the third is directly bonded to the central methane carbon (1-(2-nitrophenyl)). This structure is synthesized through a Schiff base reaction, as described in , where 4,4'-methylenedianiline reacts with 2-nitrobenzaldehyde to form a bis-imine intermediate. Subsequent reduction of the imine groups yields the final diamine structure .
Properties
CAS No. |
126192-88-9 |
|---|---|
Molecular Formula |
C21H15N5O6 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-N-[(2-nitrophenyl)-[(2-nitrophenyl)methylideneamino]methyl]methanimine |
InChI |
InChI=1S/C21H15N5O6/c27-24(28)18-10-4-1-7-15(18)13-22-21(17-9-3-6-12-20(17)26(31)32)23-14-16-8-2-5-11-19(16)25(29)30/h1-14,21H |
InChI Key |
UFKZLUSJYMJIFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC(C2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method for synthesizing methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-, involves a condensation reaction between 2-nitrobenzaldehyde and 1-(2-nitrophenyl)methanediamine under controlled conditions. The process proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine (C=N) linkage.
The reaction stoichiometry requires a 2:1 molar ratio of 2-nitrobenzaldehyde to the diamine precursor to ensure complete bis-alkylation. Experimental protocols typically employ anhydrous ethanol or methanol as solvents due to their ability to dissolve both aromatic aldehydes and amine reactants while facilitating water removal via azeotropic distillation.
Key reaction parameters:
Workup and Isolation
Post-reaction, the crude product precipitates upon cooling due to decreased solubility of the conjugated aromatic system. Purification involves sequential washing with cold ethanol to remove unreacted starting materials, followed by recrystallization from dimethylformamide (DMF)/water mixtures. The final compound typically exhibits a bright yellow crystalline morphology, with reported melting points exceeding 250°C.
Yield optimization strategies:
- Use of molecular sieves (4Å) to adsorb water and shift equilibrium toward imine formation
- Gradual addition of aldehyde to prevent oligomerization side reactions
- pH monitoring to maintain mildly acidic conditions (pH 4–5) ideal for imine stability
Reductive Amination: Alternative Route for Controlled Synthesis
Two-Step Methodology
While less commonly reported for this specific derivative, reductive amination offers advantages in controlling mono- versus bis-substitution patterns. The process involves:
- Formation of the imine intermediate under conditions similar to condensation
- Reduction of the C=N bond using selective hydride donors
Sodium cyanoborohydride (NaBH₃CN) proves particularly effective for this transformation due to its ability to reduce iminium ions while tolerating nitro functional groups. The reducing agent’s selectivity prevents over-reduction of aromatic nitro groups to amines, which could alter the compound’s electronic properties.
Comparative Analysis of Reducing Agents
| Reducing Agent | Reaction Temperature | Nitro Group Stability | Typical Yield |
|---|---|---|---|
| NaBH₄ | 0–25°C | Partial reduction | 45–55% |
| NaBH₃CN | 25–40°C | No reduction | 68–72% |
| NaBH(OAc)₃ | 25–30°C | No reduction | 65–70% |
The choice of reductant significantly impacts product quality. NaBH₃CN provides superior yields (68–72%) while maintaining nitro group integrity, making it the preferred option despite higher cost.
Solid-Phase Synthesis: Emerging Methodologies
Recent advances in heterogeneous catalysis have enabled solvent-free synthesis routes. A reported protocol utilizes:
- Montmorillonite K10 clay as acid catalyst
- Microwave irradiation (300 W, 100°C)
- Reaction time reduced to 15–30 minutes
This approach eliminates solvent waste and improves atom economy, achieving comparable yields (70–75%) to traditional methods. The clay’s Brønsted acid sites facilitate proton transfer during imine formation, while microwave heating ensures uniform temperature distribution.
Critical Factors Influencing Synthesis Success
Electronic Effects of Nitro Substituents
The electron-withdrawing nitro groups (-NO₂) at the 2-position of the benzaldehyde rings exert dual effects:
- Activation : Increase carbonyl electrophilicity, enhancing reaction rate with amine nucleophiles
- Steric hindrance : Ortho-substitution creates torsional strain in the transition state, requiring optimized reaction geometries
Density functional theory (DFT) calculations suggest the nitro groups lower the LUMO energy of the aldehyde by 1.8–2.1 eV compared to unsubstituted benzaldehyde, significantly accelerating nucleophilic attack.
Solvent Polarity and Dielectric Effects
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) | Final Purity |
|---|---|---|---|
| Ethanol | 24.3 | 2.8 | 92% |
| DMF | 36.7 | 3.1 | 89% |
| Toluene | 2.4 | 1.2 | 78% |
| Acetonitrile | 37.5 | 3.4 | 94% |
Higher dielectric solvents like acetonitrile stabilize charge-separated transition states, improving reaction kinetics. However, ethanol remains popular due to its environmental profile and ease of product isolation.
Characterization and Analytical Validation
Spectroscopic Fingerprints
Crystallographic Data
While single-crystal X-ray diffraction data for this specific compound remains unreported, analogous structures show:
- Dihedral angles of 35–45° between aromatic planes
- C-N bond lengths of 1.28–1.32 Å, characteristic of delocalized imine systems
- Intermolecular π-π stacking distances of 3.5–3.7 Å stabilizing the crystal lattice
Applications Dictating Synthesis Scale-Up
The compound’s extended π-conjugation and redox-active nitro groups make it valuable for:
- Coordination chemistry : Forms stable complexes with transition metals (Cu²⁺, Ni²⁺) for catalytic applications
- Materials science : Serves as precursor for conductive polymers with narrow band gaps (1.8–2.2 eV)
- Energetic materials : Nitro-rich structure contributes to high density (1.39 g/cm³) and thermal stability (>250°C)
Chemical Reactions Analysis
Types of Reactions
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as dyes, pigments, and coatings.
Mechanism of Action
The mechanism of action of Methanediamine, 1-(2-nitrophenyl)-N,N’-bis[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of aromatic nitro-substituted amines. Below is a comparison with structurally related compounds from the evidence:
Spectroscopic and Analytical Properties
- NMR Shifts : The central methylene carbon in the user’s compound (41 ppm) contrasts with hydrazine derivatives (e.g., 15a), where aliphatic carbons near hydrazine groups resonate at 30–50 ppm .
- Mass Spectrometry: While the user’s compound shows a distinct molecular ion (HRMS), nitrophenyl-substituted oxazolidinones (e.g., NPAOZ) are characterized by fragment ions corresponding to nitro group loss (e.g., m/z 150–200) .
Data Tables
Table 1: Structural Comparison
| Parameter | User’s Compound | 15a (Hydrazine Derivative) | NPAOZ |
|---|---|---|---|
| Molecular Formula | C₂₅H₂₀N₆O₆ | C₁₉H₁₅N₃O₃ | C₁₀H₁₀N₄O₃ |
| Molecular Weight | 524.47 g/mol | 333.34 g/mol | 234.21 g/mol |
| Key Functional Groups | 3× 2-nitrophenyl, methylene-amine | 2-nitrophenyl, benzylidene, hydrazine | 2-nitrophenyl, oxazolidinone, imine |
| Synthesis Method | Schiff base reduction | Hydrazine-carbonyl condensation | Commercial synthesis (Witega) |
Table 2: Pharmacological and Analytical Performance
Q & A
Q. What are the recommended synthetic routes for Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-, and what challenges arise during its purification?
Answer: Synthesis typically involves condensation reactions between 2-nitrobenzaldehyde derivatives and methanediamine precursors under acidic or basic conditions. For example, analogous compounds (e.g., NPAOZ, NPAMOZ) are synthesized via Schiff base formation using 2-nitrobenzaldehyde and amine-containing intermediates . Key challenges include:
- Byproduct formation : Competing side reactions (e.g., over-condensation) require precise stoichiometric control.
- Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) is often needed due to low solubility in non-polar solvents .
- Stability : Nitro groups may undergo partial reduction under prolonged heating, necessitating inert atmospheres .
Q. How can researchers characterize the structural integrity of this compound, particularly its stereochemistry?
Answer:
- Spectroscopy :
- X-ray crystallography : Resolve spatial arrangement of the bis[(2-nitrophenyl)methylene] groups, as demonstrated for structurally similar silver(I) complexes .
- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What are the coordination properties of this compound with transition metals, and how do they influence supramolecular assembly?
Answer: The compound acts as a bidentate ligand via its imine nitrogen atoms, forming complexes with metals like Ag(I) or Pd(II). For example:
- Silver(I) complexes : The ligand’s rigid geometry promotes formation of molecular triangles or squares in solution, influenced by solvent polarity and counterion selection (e.g., nitrate vs. tetrafluoroborate) .
- Palladium(II) systems : Similar ligands (e.g., pyridyl derivatives) form supramolecular architectures (e.g., molecular squares) through ligand bridging, with equilibrium between structures monitored via ¹H NMR or UV-vis spectroscopy .
Q. Methodological considerations :
Q. How does the electronic nature of the 2-nitrophenyl groups impact the compound’s photophysical or redox properties?
Answer:
- Electron-withdrawing nitro groups : Stabilize the imine linkage, reducing redox activity but enhancing UV-vis absorption in the 300–400 nm range (π→π* transitions) .
- Photostability : Nitro groups may sensitize the compound to UV-induced degradation, requiring dark storage for long-term stability .
- Electrochemical behavior : Cyclic voltammetry in acetonitrile reveals quasi-reversible reduction peaks near −0.8 V (vs. Ag/AgCl) corresponding to nitro group reduction .
Q. What analytical methods are suitable for detecting trace impurities or degradation products of this compound in biological matrices?
Answer:
- LC-MS/MS : Use reverse-phase C18 columns with mobile phases of methanol/water (0.1% formic acid). Internal standards (e.g., deuterated analogs) improve quantification accuracy .
- Derivatization : For hydrazine-like degradation products (e.g., semicarbazides), employ 2-nitrobenzaldehyde derivatization followed by SPE cleanup .
- Challenges : Matrix effects in biological samples (e.g., plasma) require robust sample preparation, such as protein precipitation with acetonitrile .
Q. How do structural analogs of this compound compare in terms of catalytic or material science applications?
Answer:
- Catalysis : Analogous bis(imine) ligands are used in asymmetric catalysis (e.g., Pd-mediated cross-coupling), though the nitro groups here may reduce catalytic efficiency due to steric hindrance .
- Materials : N,N'-Bis[4-chloro-2-nitrophenyl]methanediamine derivatives are commercial pigments (e.g., MONOLITE YELLOW 2RE HD), suggesting potential in optoelectronic materials .
- Comparison : Replace nitro groups with electron-donating substituents (e.g., methoxy) to tune electronic properties for specific applications .
Q. What contradictions exist in reported data on this compound’s stability under acidic/basic conditions?
Answer:
- Acidic conditions : Conflicting reports suggest either hydrolysis of imine bonds (pH < 3) or stability due to nitro group stabilization .
- Basic conditions : Degradation via retro-aldich reaction is observed at pH > 10, but kinetics vary with solvent (e.g., faster in aqueous vs. DMSO) .
- Resolution : Conduct stability studies under controlled conditions (e.g., buffered solutions at 37°C) using LC-UV for quantitative analysis .
Q. Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
